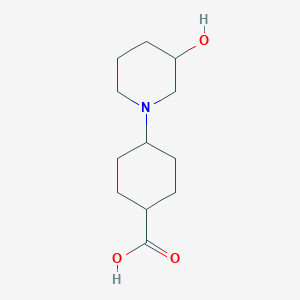
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H16ClF2NO and its molecular weight is 239.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Derivatives of Piperidine for Pharmacological Applications : Research on 1-substituted piperidines, including derivatives of piperidine, indicates their importance in synthesizing pharmacological agents with diverse therapeutic properties. These compounds, such as trihexyphenidyl and biperiden, underscore the significance of piperidine derivatives in medical chemistry for their roles in synthesizing neuroactive and other pharmacologically relevant substances (Vardanyan, 2018).
Chemo-enzymatic Synthesis Techniques : The efficient chemo-enzymatic synthesis of enantiopure compounds, illustrated by the synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol as an intermediate for arimoclomol, highlights the potential for synthesizing complex molecules. This approach emphasizes the importance of stereoselective synthesis methods in developing pharmaceutical intermediates (Banoth et al., 2012).
Hydroformylation in Synthesis : The key step involving hydroformylation catalyzed by rhodium for synthesizing neuroleptic agents such as Fluspirilen and Penfluridol demonstrates the utility of catalytic processes in forming complex structures. This process showcases the application of catalytic methods in synthesizing compounds with potential pharmaceutical applications (Botteghi et al., 2001).
Biological Activity and Applications
CCR5 Receptor Antagonists : Compounds acting as CCR5 antagonists for anti-HIV-1 applications illustrate the broader potential of piperidine derivatives in addressing viral infections. The structural activity relationship studies of these antagonists reveal the importance of chemical modifications in enhancing therapeutic efficacy (Finke et al., 2001).
Glycosyl Triflate Formation : The use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates demonstrates the role of piperidine derivatives in synthesizing complex glycosidic structures. This application is crucial for developing novel glycoside-based therapeutics (Crich & Smith, 2001).
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO/c1-2-8(11)10(15)14-5-3-4-7(6-14)9(12)13/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYPSAOKMCNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



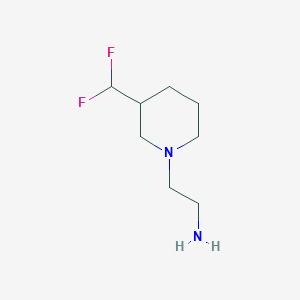

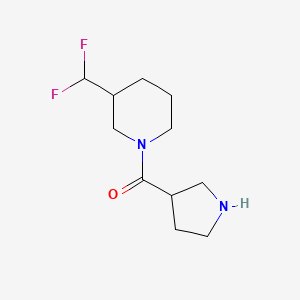


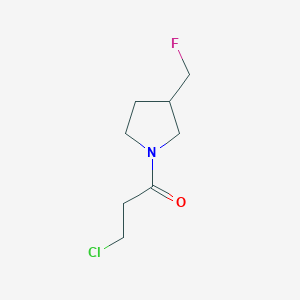
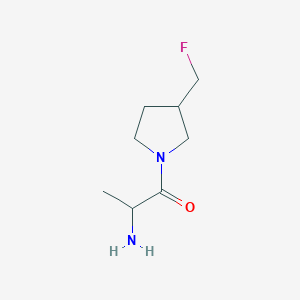
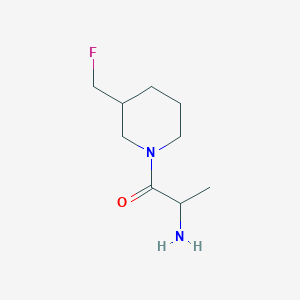
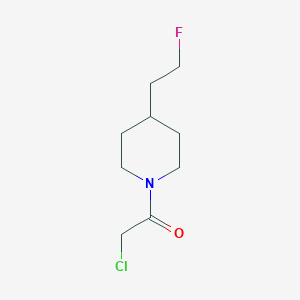
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)acetic acid](/img/structure/B1476583.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-chloropropan-1-one](/img/structure/B1476587.png)
